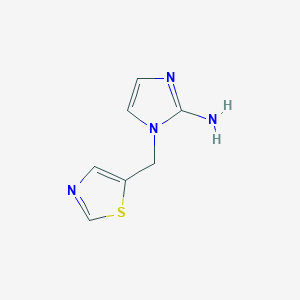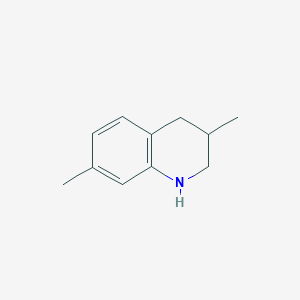
3,7-Dimethyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the family of tetrahydroquinolines These compounds are characterized by a quinoline core structure that is partially saturated, making them versatile intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can yield highly substituted tetrahydroquinolines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using cost-effective and efficient methods. Multicomponent reactions (MCRs) are often employed due to their high atom economy and selectivity. These reactions can be catalyzed by various transition metals or organic catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-1,2,3,4-tetrahydroquinoline undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield fully saturated quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, fully saturated quinoline derivatives, and functionalized tetrahydroquinolines .
Scientific Research Applications
3,7-Dimethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of dyes, antioxidants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This allosteric modulation can lead to conformational changes in the enzyme, altering its activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but lacks the methyl groups at positions 3 and 7.
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline: Another related compound with different substitution patterns.
Uniqueness
The presence of methyl groups at positions 3 and 7 in 3,7-Dimethyl-1,2,3,4-tetrahydroquinoline imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
3,7-dimethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C11H15N/c1-8-3-4-10-5-9(2)7-12-11(10)6-8/h3-4,6,9,12H,5,7H2,1-2H3 |
InChI Key |
BWOGOGYUJJTFMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=C(C=C2)C)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


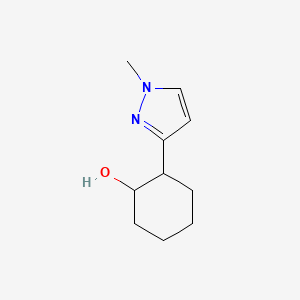
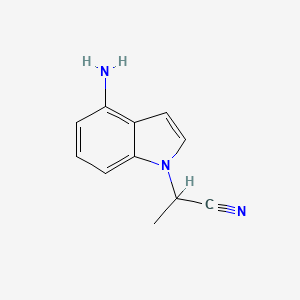
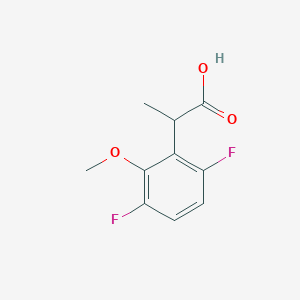
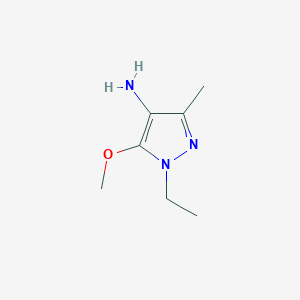
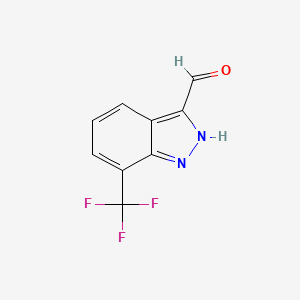

![2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline](/img/structure/B13316331.png)
![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13316333.png)
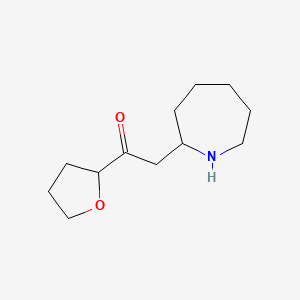
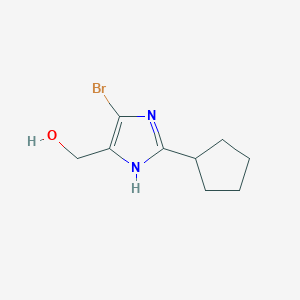
![4-[(3,3,5-Trimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13316352.png)
![5'-Methyl-6,7-dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane]](/img/structure/B13316356.png)

